(3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione
Overview
Description
(3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione is a complex organic compound with a unique structure that includes a furan ring fused to a lactone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the furan ring, followed by the introduction of the hexyl and methylidene groups through alkylation and methylenation reactions. The final step often involves the formation of the lactone ring through an intramolecular esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or bases may be employed to facilitate the cyclization and esterification steps. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione: shares structural similarities with other furan-containing compounds, such as furan-2,5-dione and furan-3-carboxylic acid.
Lactone-containing compounds: Similar compounds include γ-butyrolactone and δ-valerolactone, which also feature lactone rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of a furan ring fused to a lactone ring, along with the presence of hexyl and methylidene groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-4-5-6-7-13-8-16-12(15)10(13)9(2)11(14)17-13/h10H,2-8H2,1H3/t10-,13+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADIXFOAEDYQFG-MFKMUULPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC12COC(=O)C1C(=C)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@]12COC(=O)[C@H]1C(=C)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165719 | |
Record name | Sporothriolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154799-92-5 | |
Record name | Sporothriolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154799925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sporothriolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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